Cas no 2227779-20-4 (rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 1-methyl-1,2,3,4-tetrazole substituent. This compound is of interest in medicinal and synthetic chemistry due to its stereochemical complexity and functional group diversity. The tetrazole moiety enhances metabolic stability and bioavailability, making it valuable for drug discovery applications. The cyclopentanol scaffold provides a rigid framework for stereoselective modifications, enabling precise control over molecular interactions. Its racemic form allows for broad utility in exploratory synthesis, while resolution into enantiomers can yield optically active intermediates. Suitable for use in asymmetric catalysis and as a building block for bioactive molecules, this compound offers versatility in pharmaceutical and agrochemical research.
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol structure
2227779-20-4 structure
商品名:rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
CAS番号:2227779-20-4
MF:C7H12N4O
メガワット:168.196380615234
CID:6050796
PubChem ID:165590883

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
    • 2227779-20-4
    • EN300-1637635
    • インチ: 1S/C7H12N4O/c1-11-7(8-9-10-11)5-3-2-4-6(5)12/h5-6,12H,2-4H2,1H3/t5-,6-/m1/s1
    • InChIKey: VWENBDHTQYPOTB-PHDIDXHHSA-N
    • ほほえんだ: O[C@@H]1CCC[C@H]1C1=NN=NN1C

計算された属性

  • せいみつぶんしりょう: 168.10111102g/mol
  • どういたいしつりょう: 168.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637635-2.5g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
2.5g
$2408.0 2023-06-04
Enamine
EN300-1637635-10.0g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
10g
$5283.0 2023-06-04
Enamine
EN300-1637635-50mg
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
50mg
$707.0 2023-09-22
Enamine
EN300-1637635-10000mg
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
10000mg
$3622.0 2023-09-22
Enamine
EN300-1637635-0.05g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
0.05g
$1032.0 2023-06-04
Enamine
EN300-1637635-0.5g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
0.5g
$1180.0 2023-06-04
Enamine
EN300-1637635-1.0g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
1g
$1229.0 2023-06-04
Enamine
EN300-1637635-1000mg
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
1000mg
$842.0 2023-09-22
Enamine
EN300-1637635-2500mg
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
2500mg
$1650.0 2023-09-22
Enamine
EN300-1637635-0.25g
rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol
2227779-20-4
0.25g
$1131.0 2023-06-04

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-olに関する追加情報

Racemic (1R,2S)-2-(1-Methyl-1H-1,2,3,4-Tetrazol-5-Yl)cyclopentan-1-Ol: A Comprehensive Overview

The compound with CAS No. 2227779-20-4, commonly referred to as rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and chemical synthesis. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.

Structural Insights and Synthesis Methods

The molecular structure of rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-ol is characterized by a cyclopentane ring substituted with a hydroxyl group at position 1 and a tetrazole moiety at position 2. The tetrazole ring is further substituted with a methyl group at position 5. This arrangement imparts the molecule with unique electronic and steric properties that are crucial for its biological activity.

Recent studies have explored novel synthetic pathways for this compound. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to assemble the tetrazole ring onto the cyclopentane backbone. This method has been optimized to achieve high yields and excellent stereochemical control. Additionally, researchers have investigated the use of chiral auxiliaries to facilitate enantioselective synthesis of the racemic mixture.

Pharmacological Properties and Therapeutic Applications

The pharmacological profile of rac-(1R,2S)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-Yl)cyclopentan-Ol has been extensively studied in preclinical models. Early research highlighted its potential as a modulator of ion channels and neurotransmitter receptors. Recent findings have demonstrated its ability to inhibit voltage-gated sodium channels (Nav), which are implicated in various neurological disorders such as epilepsy and chronic pain.

In addition to its ion channel modulation activity, this compound has shown promise as an anti-inflammatory agent. Studies conducted in animal models of inflammation have revealed its ability to suppress pro-inflammatory cytokine production through modulation of NF-kB signaling pathways.

Recent Research Advances

Over the past few years, there has been a surge in research aimed at understanding the mechanistic basis of rac-(1R,S)-cyclopentan-Ol's biological effects. A groundbreaking study published in *Nature Communications* elucidated the molecular interactions between this compound and its target proteins using advanced computational modeling techniques.

Another significant advancement involves the development of pro-drug derivatives that enhance the bioavailability of rac-(R,S)-cyclopentan-Ol in vivo. These derivatives have been shown to exhibit improved pharmacokinetic profiles compared to the parent compound.

Conclusion

Rac-(R,S)-cyclopentan-Ol (CAS No. 227797980) stands out as a versatile molecule with immense potential in drug discovery and development. Its unique chemical structure and diverse pharmacological properties make it an attractive candidate for addressing unmet medical needs across multiple therapeutic areas.

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